Avotaciclib sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avotaciclib sulfate is a cyclin-dependent kinase inhibitor and antineoplastic agent. It is currently under investigation in clinical trials for its potential use in treating locally advanced or metastatic pancreatic cancer . The compound is known for its ability to inhibit cyclin-dependent kinase 1, which plays a crucial role in cell cycle regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Avotaciclib sulfate involves multiple steps, starting from the basic building blocks of pyridine and pyrimidine derivatives. The key steps include the formation of the pyridin-3-ol core and the subsequent attachment of aminopyrimidinyl groups at specific positions. The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a sulfate salt to enhance its solubility and stability .
Analyse Chemischer Reaktionen
Types of Reactions
Avotaciclib sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Avotaciclib sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclin-dependent kinase inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Under clinical trials for treating pancreatic cancer and potentially other cancers.
Industry: Utilized in the development of new antineoplastic agents.
Wirkmechanismus
Avotaciclib sulfate exerts its effects by inhibiting cyclin-dependent kinase 1. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. The molecular targets include the cyclin-dependent kinase 1-cyclin B complex, which is essential for the transition from the G2 phase to the M phase of the cell cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abemaciclib: Another cyclin-dependent kinase inhibitor used for treating breast cancer.
Ribociclib: Similar to Abemaciclib, used for breast cancer treatment.
Palbociclib: Also a cyclin-dependent kinase inhibitor, primarily used for breast cancer.
Uniqueness
Avotaciclib sulfate is unique in its specific inhibition of cyclin-dependent kinase 1, whereas other similar compounds like Abemaciclib, Ribociclib, and Palbociclib primarily target cyclin-dependent kinase 4 and 6. This specificity makes this compound a promising candidate for treating cancers that are particularly dependent on cyclin-dependent kinase 1 activity .
Eigenschaften
CAS-Nummer |
1983984-04-8 |
---|---|
Molekularformel |
C13H13N7O5S |
Molekulargewicht |
379.35 g/mol |
IUPAC-Name |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;sulfuric acid |
InChI |
InChI=1S/C13H11N7O.H2O4S/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;1-5(2,3)4/h1-6,21H,(H2,14,16,19)(H2,15,17,20);(H2,1,2,3,4) |
InChI-Schlüssel |
SOYPPDFOEBVLDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.